The synthesis of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride typically involves several key steps:
The molecular structure of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride can be analyzed based on its chemical formula and structural components:
The compound's three-dimensional conformation can significantly influence its pharmacological properties, including binding affinity to biological targets .
Chemical reactions involving this compound primarily focus on its potential therapeutic applications. Some notable reactions include:
These reactions are essential for understanding how the compound exerts its effects in vivo and for optimizing its formulation for therapeutic use .
The mechanism of action for 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is not fully elucidated but is believed to involve:
Research into this compound's specific interactions at the molecular level is ongoing, which will help clarify its therapeutic mechanisms .
The physical and chemical properties of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride include:
These properties are critical for determining how the compound can be effectively used in drug formulations .
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride has several promising applications:
As research progresses, further applications may be identified based on its mechanism of action and chemical properties .
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride represents a cereblon (CRBN)-directed degrader that exploits the ubiquitin-proteasome system (UPS) for targeted protein degradation. Its core structure contains a phthalimide moiety that binds CRBN, enabling the degradation of disease-relevant substrates through induced proximity.
CRBN is a substrate receptor of the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^). When 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride binds CRBN, it induces conformational changes that activate the E3 ligase complex. This involves:
Table 1: E3 Ubiquitin Ligase Families and Key Features
E3 Class | Catalytic Mechanism | Key Domains | Example E3s |
---|---|---|---|
RING | Direct Ub transfer from E2~Ub | RING domain | CRBN, VHL |
HECT | E3~Ub intermediate | HECT domain (C-lobe/N-lobe) | NEDD4, HERC |
RBR | Hybrid RING/HECT mechanism | RING1-IBR-RING2 | Parkin, HOIP |
The phthalimide group of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride binds a hydrophobic tri-Trp pocket (W380, W386, W400) in CRBN’s β-hairpin loop. Key structural features include:
Mutagenesis studies show that W400A mutations abrogate degradation activity, confirming the necessity of this residue for molecular glue functionality [3] [6].
Ternary complex formation between CRBN, 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, and a target protein (e.g., IKZF1/3) is governed by:
Table 2: Ternary Complex Parameters and Degradation Efficiency
Parameter | High Degradation | Low Degradation | Measurement Method |
---|---|---|---|
Cooperativity (α) | >1.5 | <1.0 | SPR, ITC |
Buried Surface Area | >1,500 Ų | <1,000 Ų | Rosetta/AF3 Modeling |
KD (Ternary) | <100 nM | >500 nM | NanoBRET® |
Detection Methods:
Table 3: Nomenclature of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
Nomenclature Type | Name |
---|---|
IUPAC Name | 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
Synonyms | Cereblon ligand-aminoalkyl linker conjugate; CRBN-phthalimide degrader core |
Chemical Formula | C₁₆H₂₀ClN₅O₄ |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8